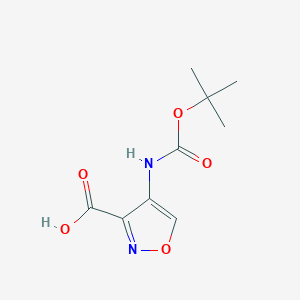
2,3-Diaminobenzoic acid hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diaminobenzoic acid hydrobromide: is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.07 . It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 3rd positions of the benzene ring, and it is combined with hydrobromic acid to form the hydrobromide salt . This compound is widely used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzoic acid hydrobromide typically involves the reduction of 2,3-dinitrobenzoic acid. The reduction can be carried out using different methods, such as:
Iron Powder Reduction: This method involves the reduction of 2,3-dinitrobenzoic acid using iron powder in an acidic medium.
Hydrazine Reduction: Hydrazine can be used as a reducing agent to convert 2,3-dinitrobenzoic acid to 2,3-diaminobenzoic acid.
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce 2,3-dinitrobenzoic acid.
Industrial Production Methods: In industrial settings, the catalytic hydrogenation method is often preferred due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diaminobenzoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
2,3-Diaminobenzoic acid hydrobromide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,3-diaminobenzoic acid hydrobromide involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes and proteins, affecting their activity and function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
2,4-Diaminobenzoic Acid: Similar to 2,3-diaminobenzoic acid but with amino groups at the 2nd and 4th positions.
3,5-Diaminobenzoic Acid: Has amino groups at the 3rd and 5th positions.
2,3-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of amino groups at the 2nd and 3rd positions.
Uniqueness: 2,3-Diaminobenzoic acid hydrobromide is unique due to the specific positioning of its amino groups, which allows it to participate in distinct chemical reactions and interactions compared to its isomers and other similar compounds . This unique structure makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9BrN2O2 |
|---|---|
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
2,3-diaminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H8N2O2.BrH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H |
Clave InChI |
IGSUMTWHTBRRQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)N)C(=O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)

![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)



